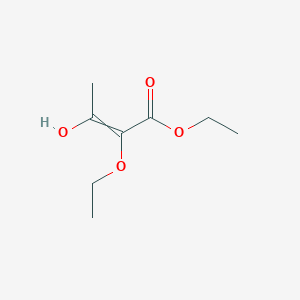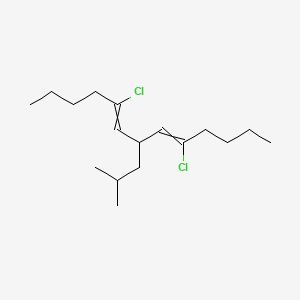
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene: is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the 2-methylpropyl group through a series of organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the branched alkyl chain contribute to its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
1,2-Tridecadiene: A related compound with a similar carbon chain but different functional groups.
5,8-Tridecadiene: Another similar compound with variations in the position and type of substituents.
Uniqueness: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene is unique due to the presence of two chlorine atoms and a branched alkyl chain, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these characteristics are advantageous.
Propriétés
Numéro CAS |
824959-88-8 |
|---|---|
Formule moléculaire |
C17H30Cl2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
5,9-dichloro-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Cl2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
Clé InChI |
XEUKVCOJMLWJHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC(CC(C)C)C=C(CCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



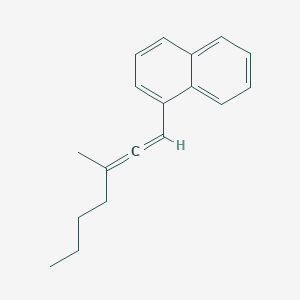
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
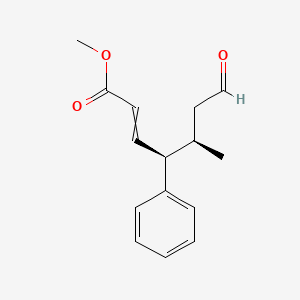
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
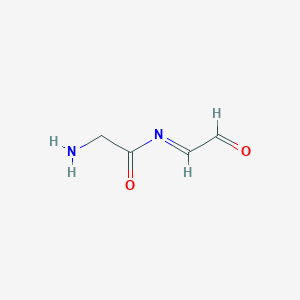
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
